Bienvenue dans la boutique en ligne BenchChem!

ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate

Physicochemical profiling Drug-likeness Lead optimization

Ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate (CAS 101998-55-4, molecular formula C₈H₁₄N₂O₂, MW 170.21 g/mol) is a heterocyclic ketene aminal (HKA) ester featuring a 1-methylimidazolidine ring with an exocyclic (2E)-ethylidene acetate substituent. The compound bears the National Cancer Institute identifier NSC621647, indicating its historical inclusion in the NCI-60 tumor cell line screening panel.

Molecular Formula C8H14N2O2
Molecular Weight 170.212
CAS No. 101998-55-4
Cat. No. B2391536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate
CAS101998-55-4
Molecular FormulaC8H14N2O2
Molecular Weight170.212
Structural Identifiers
SMILESCCOC(=O)C=C1NCCN1C
InChIInChI=1S/C8H14N2O2/c1-3-12-8(11)6-7-9-4-5-10(7)2/h6,9H,3-5H2,1-2H3/b7-6+
InChIKeyIBPJJDKAETVMFE-SREVYHEPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate (CAS 101998-55-4) – Structural Identity, Physicochemical Profile, and In-Class Positioning for Procurement Decisions


Ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate (CAS 101998-55-4, molecular formula C₈H₁₄N₂O₂, MW 170.21 g/mol) is a heterocyclic ketene aminal (HKA) ester featuring a 1-methylimidazolidine ring with an exocyclic (2E)-ethylidene acetate substituent [1]. The compound bears the National Cancer Institute identifier NSC621647, indicating its historical inclusion in the NCI-60 tumor cell line screening panel [1]. As a cyclic ketene aminal, it occupies a distinct reactivity space compared to simple acyclic esters such as ethyl acetate or methyl butyrate, enabling participation in nucleophilic substitutions, cyclocondensations, and annulation reactions that are inaccessible to conventional ester reagents [2]. The (2E) geometric configuration of the exocyclic double bond is stereochemically defined, which can influence the stereochemical outcome of downstream synthetic transformations that rely on this building block.

Why Generic Substitution of Ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate with Simple Esters or Non-Methylated Imidazolidine Analogs Fails in Synthetic Chemistry Workflows


This compound cannot be functionally replaced by simple alkyl esters such as ethyl acetate or by the non-methylated analog ethyl (imidazolidin-2-ylidene)acetate (CAS 21418-71-3) because the 1-methylimidazolidin-2-ylidene moiety functions as a cyclic ketene aminal—a push-pull olefin system in which the electron-donating imidazolidine nitrogen atoms activate the exocyclic double bond for nucleophilic attack and cyclocondensation pathways that simple esters cannot support [1]. The N-methyl substituent on our target compound modulates both the electronic character and steric environment of the ring, differentiating it from the unsubstituted parent in terms of reaction rates, regioselectivity, and the physicochemical properties of derived products. Substituting a generic ester would eliminate the heterocycle-forming reactivity that is the core value proposition of this building block, while substituting a non-methylated analog may alter reaction kinetics and product profiles in ways that compromise synthetic reproducibility. [2].

Quantitative Differentiation Evidence for Ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate Versus Closest Analogs


Molecular Weight and Topological Polar Surface Area Differentiation from the Non-Methylated Parent Analog

The N-methyl substitution on the imidazolidine ring increases the molecular weight by approximately 14 Da and alters the computed topological polar surface area (TPSA) relative to ethyl (imidazolidin-2-ylidene)acetate (CAS 21418-71-3). For the target compound, PubChem reports a computed TPSA of 41.6 Ų and an XLogP3 of 0.8 [1]. The non-methylated analog (C₇H₁₂N₂O₂, MW 156.18 g/mol) lacks these published computed values, but the additional methyl group predictably increases lipophilicity while introducing a tertiary amine center that may participate in further N-alkylation or quaternization reactions. These differences are consequential when selecting building blocks for medicinal chemistry campaigns where physicochemical parameter windows (e.g., TPSA < 60 Ų for blood-brain barrier penetration, MW < 500 Da) are critical. [1]

Physicochemical profiling Drug-likeness Lead optimization

NCI-60 Screening Provenance as a Differentiator from Non-NSC Imidazolidine Acetate Analogs

The target compound carries the NSC identifier NSC621647, confirming its submission to and screening by the National Cancer Institute's Developmental Therapeutics Program (DTP) against the NCI-60 human tumor cell line panel [1]. The non-methylated analog ethyl (imidazolidin-2-ylidene)acetate (CAS 21418-71-3) is not listed among NSC compounds at the time of writing, indicating it has not undergone the same standardized screening. This distinction is procurement-relevant because NSC-designated compounds benefit from publicly available screening data (growth inhibition across 60 cell lines), which can be cross-referenced when prioritizing candidates for further biological evaluation. The N-methyl substitution on the target compound likely contributed to its selection for screening over the non-methylated analog, as N-alkylation is a common medicinal chemistry strategy to modulate potency, selectivity, and metabolic stability. [1]

Anticancer screening NCI-60 panel Compound prioritization

Cyclic Ketene Aminal Reactivity Platform Differentiates This Compound from Acyclic Ester Building Blocks

The target compound functions as a cyclic ketene aminal (CKA), a structural motif in which the imidazolidine ring donates electron density through its nitrogen atoms onto the exocyclic enamine double bond, creating a nucleophilic α-carbon center. This enables cyclocondensation reactions with electrophilic partners (e.g., aromatic esters bearing ortho-labile halogens) to generate fused heterocycles in a single operational step [1][2]. Simple acyclic esters such as ethyl acetate (MW 88.11 g/mol) and methyl butyrate (MW 102.13 g/mol) lack this push-pull electronic architecture entirely and cannot participate in analogous heterocycle-forming cyclocondensations. The close non-methylated analog ethyl (imidazolidin-2-ylidene)acetate undergoes similar chemistry; however, literature precedent demonstrates that N-substitution patterns on imidazolidine ketene aminals directly influence regioselectivity in N-alkylation and annulation outcomes [1].

Heterocyclic synthesis Ketene aminal chemistry Building block selection

Computed Hydrogen-Bond Donor/Acceptor Profile Enables Predictable Supramolecular Interactions Distinct from Simple Esters

The target compound possesses 1 hydrogen-bond donor (the imidazolidine NH) and 4 hydrogen-bond acceptors (two oxygen atoms in the ester carbonyl and ethoxy groups, plus two nitrogen atoms in the imidazolidine ring), as computed by PubChem [1]. Simple acyclic esters such as ethyl acetate (HBD = 0, HBA = 2) lack hydrogen-bond donor capacity entirely, while the non-methylated parent ethyl (imidazolidin-2-ylidene)acetate (C₇H₁₂N₂O₂) also features one NH donor but is computed to have a different HBA count (likely 3 rather than 4, due to the absence of the tertiary N-methyl nitrogen as a distinct acceptor). This HBD/HBA profile is directly relevant for selecting building blocks in crystal engineering, co-crystal design, and supramolecular chemistry where directional hydrogen-bonding motifs govern packing and stability. [1]

Hydrogen bonding Crystal engineering Co-crystal design

Validated Application Scenarios for Ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate in Research and Industrial Procurement


Fused Imidazo-Heterocycle Library Synthesis via Cyclocondensation with ortho-Halo Aromatic Esters

This compound serves as a cyclic ketene aminal building block for the one-step construction of fused imidazo[1,2-a]heterocyclic scaffolds. In established protocols using the non-methylated analog, ethyl (imidazolidin-2-ylidene)acetate reacts with aromatic esters bearing labile ortho-halogens (e.g., 2-fluoro- or 2-chlorobenzoates) to form fused heterocycles via substitution of the halogen by the α-carbon of the ketene aminal, followed by intramolecular N-acylation . The N-methyl substituent on our target compound is expected to modulate the nucleophilicity of the α-carbon and may influence regioselectivity in unsymmetrical substrates. This application is directly supported by the Dar'in et al. (2015) cyclocondensation study and the Mishina et al. (2013) work on dihaloarene coupling, both of which establish the generality of this reactivity platform for imidazolidine-2-ylidene acetates .

Anticancer Lead Identification Leveraging NCI-60 Screening Pedigree

As an NSC-registered compound (NSC621647), this molecule has been evaluated through the standardized NCI-60 Human Tumor Cell Lines Screen, which measures growth inhibition (GI₅₀) across leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines . Researchers procuring this compound can access its NCI screening data (subject to DTP data availability) to benchmark its activity profile against other NSC compounds in their libraries. The N-methyl substitution differentiates it from non-NSC imidazolidine acetates, making it a specific entry point for structure–activity relationship (SAR) studies around the imidazolidine chemotype in oncology.

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 170.21 Da, a computed TPSA of 41.6 Ų, XLogP3 of 0.8, and only 3 rotatable bonds, this compound falls within favorable fragment-like physicochemical space (MW < 250 Da, TPSA < 60 Ų, rotatable bonds ≤ 3) as defined by the Astex 'Rule of Three' guidelines for fragment-based screening . The N-methyl group provides a vector for further functionalization while maintaining fragment-appropriate properties, distinguishing this compound from the non-methylated parent which may offer one fewer derivatization handle. This makes it a suitable entry point for fragment-growing campaigns targeting enzymes or receptors with hydrogen-bonding requirements matching its HBD/HBA profile.

Diversity-Oriented Synthesis (DOS) for Saturated N-Heterocycle-Focused Compound Collections

The imidazolidine ring, combined with the α,β-unsaturated ester motif, positions this compound as a strategic building block for diversity-oriented synthesis programs targeting underrepresented saturated N-heterocyclic chemical space. The cyclic ketene aminal architecture enables divergent reactivity: the α-carbon can engage in electrophilic trapping, the ester can undergo hydrolysis or aminolysis, and the imidazolidine NH can participate in N-alkylation or acylation . This multi-modal reactivity profile is structurally encoded and is absent in simple acyclic esters, offering a higher density of synthetic handles per molecular weight unit (3 distinct reactive sites in 170 Da).

Quote Request

Request a Quote for ethyl 2-[(2E)-1-methylimidazolidin-2-ylidene]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.